REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[C:7]([NH2:14])[N:6]=1)=[O:4]>CO>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([NH2:11])=[C:7]([NH2:14])[N:6]=1)=[O:4]
|
Name
|
|
Quantity
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3.5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NC(=C(C=C1)[N+](=O)[O-])N
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Name
|
|
Quantity
|
300 mL
|
Type
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solvent
|
Smiles
|
CO
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Type
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CUSTOM
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Details
|
was stirred for 4 h under a hydrogen atmosphere
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
EtOAc (300 mL) and the solution was degassed with Ar
|
Type
|
ADDITION
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Details
|
After the addition of Pd/C (10 wt %, 0.7 g) the reaction mixture
|
Type
|
FILTRATION
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Details
|
Filtration through a pad of Celite
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Type
|
CUSTOM
|
Details
|
with EtOAc, evaporation of the solvent and purification by flash chromatography (EtOAc/MeOH 15:1)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=NC(=C(C=C1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 79.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |